molecular formula C27H26N2O4S B11422246 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide

2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11422246
M. Wt: 474.6 g/mol
InChI Key: RDYXZUGFVOHHGV-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that features a quinoline core substituted with a dimethylbenzenesulfonyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the quinoline derivative using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated quinoline with 4-ethylphenylamine and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, forming sulfoxides or sulfones.

    Reduction: Reduction of the quinoline core can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The acetamide and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide has several applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its quinoline core, which is common in many bioactive molecules.

    Material Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the sulfonyl and acetamide groups can form hydrogen bonds with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C27H26N2O4S/c1-4-20-10-12-21(13-11-20)28-26(30)17-29-16-25(27(31)23-7-5-6-8-24(23)29)34(32,33)22-14-9-18(2)19(3)15-22/h5-16H,4,17H2,1-3H3,(H,28,30)

InChI Key

RDYXZUGFVOHHGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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